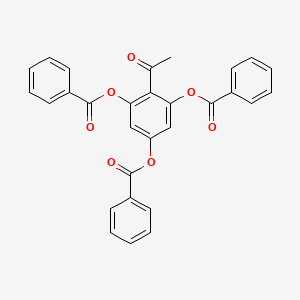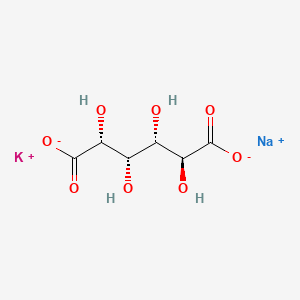
Potassium sodium D-glucarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium D-glucarate is a chemical compound that combines the properties of potassium, sodium, and saccharate ions. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium sodium D-glucarate can be synthesized through the reaction of saccharic acid with potassium hydroxide and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the saccharic acid is neutralized by the hydroxides, forming the potassium sodium saccharate salt.
Industrial Production Methods: In industrial settings, the production of potassium sodium saccharate involves the large-scale reaction of saccharic acid with potassium and sodium hydroxides. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the potassium sodium saccharate, which is then filtered and dried.
Chemical Reactions Analysis
Types of Reactions: Potassium sodium D-glucarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Under certain conditions, it can be reduced to simpler saccharate compounds.
Substitution: It can participate in substitution reactions where the saccharate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce potassium sodium glucarate.
Scientific Research Applications
Potassium sodium D-glucarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in lowering cholesterol and its chemotherapeutic effects.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of potassium sodium saccharate involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The saccharate ion can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Potassium Saccharate: Similar in structure but lacks the sodium ion.
Sodium Saccharate: Similar in structure but lacks the potassium ion.
Calcium Saccharate: Contains calcium instead of potassium and sodium.
Uniqueness: Potassium sodium D-glucarate is unique due to its combination of potassium and sodium ions, which can provide distinct chemical and biological properties compared to its individual counterparts. This dual-ion composition allows it to form more stable complexes and exhibit a broader range of applications.
Properties
CAS No. |
36221-96-2 |
|---|---|
Molecular Formula |
C6H8KNaO8 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.K.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 |
InChI Key |
PZMMRBUBRPNFIL-SDFKWCIISA-L |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[K+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


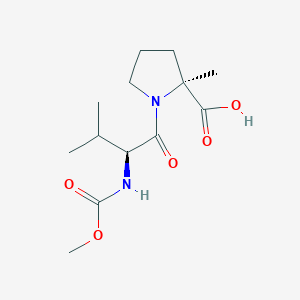
![2-Chloro-5,6-dimethyl-4-(3,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine](/img/structure/B8443362.png)
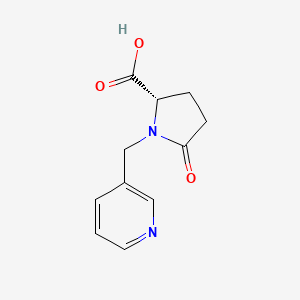
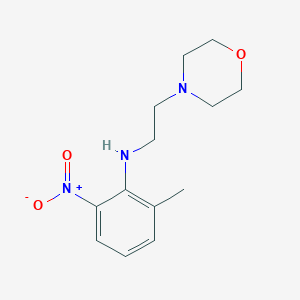
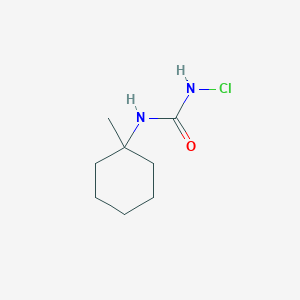
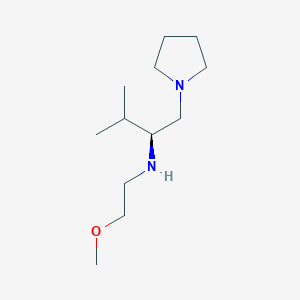
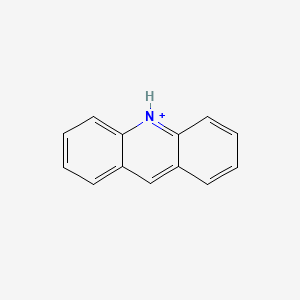
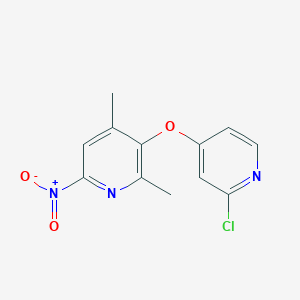
![[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine](/img/structure/B8443422.png)
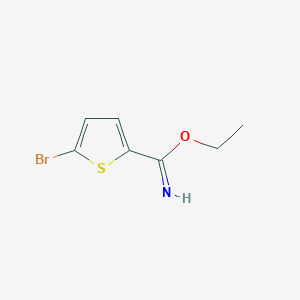
![tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B8443439.png)
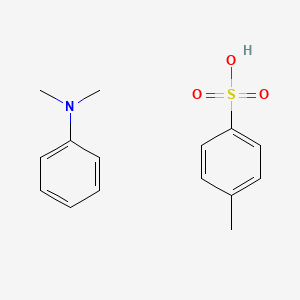
![7-chloromethyl-2-phenyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one](/img/structure/B8443449.png)
